6-(3,3-Difluoropyrrolidin-1-yl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,3-Difluoropyrrolidin-1-yl)pyrimidin-4(3H)-one is an organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a pyrimidine ring substituted with a difluoropyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,3-Difluoropyrrolidin-1-yl)pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Difluoropyrrolidine Moiety: The difluoropyrrolidine group is introduced via nucleophilic substitution reactions. This step often requires the use of difluoropyrrolidine derivatives and suitable leaving groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
6-(3,3-Difluoropyrrolidin-1-yl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, methanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
6-(3,3-Difluoropyrrolidin-1-yl)pyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3,3-Difluoropyrrolidin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-(3,3-Difluoropyrrolidin-1-yl)pyrimidin-2(3H)-one: Similar structure but different position of the pyrimidinone moiety.
6-(3,3-Difluoropyrrolidin-1-yl)pyrimidin-4(3H)-thione: Contains a thione group instead of a ketone.
Uniqueness
6-(3,3-Difluoropyrrolidin-1-yl)pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of the difluoropyrrolidine group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9F2N3O |
---|---|
Molecular Weight |
201.17 g/mol |
IUPAC Name |
4-(3,3-difluoropyrrolidin-1-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H9F2N3O/c9-8(10)1-2-13(4-8)6-3-7(14)12-5-11-6/h3,5H,1-2,4H2,(H,11,12,14) |
InChI Key |
LRLBPJROHQBJFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(F)F)C2=CC(=O)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.